molecular formula C16H15BrN2O2S B2956631 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide CAS No. 2034409-64-6

4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2956631
CAS No.: 2034409-64-6
M. Wt: 379.27
InChI Key: BDSXQGHISMZKPS-UHFFFAOYSA-N
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Description

This compound is a brominated thiophene-2-carboxamide derivative featuring a 1-methyl-1H-indol-5-yl group linked via a hydroxyethyl moiety. Its structure combines a thiophene core with bromine substitution at the 4-position, an amide bond, and a chiral secondary alcohol connected to an indole ring.

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-19-5-4-10-6-11(2-3-13(10)19)14(20)8-18-16(21)15-7-12(17)9-22-15/h2-7,9,14,20H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSXQGHISMZKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The bromo-substituted thiophene ring can be introduced through halogenation reactions, and the carboxamide group can be added via amidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The bromo group can be reduced to form a hydrogen atom.

  • Substitution: : The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often with the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Bromo-substituted thiophene with a hydrogen atom.

  • Substitution: : Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Material Science: : Its unique structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Organic Synthesis: : It serves as a versatile intermediate for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Thiophene Substitution Amide-Linked Group Unique Features Reference
Target Compound : 4-Bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide 4-Bromo 2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl Chiral hydroxyethyl-indole side chain
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) 5-Bromo 4-Methylpyridin-2-yl Pyridine substituent; no indole
N-(4-Bromophenyl)-2-(2-thienyl)acetamide None 4-Bromophenyl Acetamide linkage; antimycobacterial
5-Bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide 5-Bromo, 4-methyl 2-Methylpropyl Alkyl chain; enhanced lipophilicity
4-Phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester (1) 4-Phenyl Phenylamino Ester group; precursor for bromination

Key Observations :

  • Bromine Position : Bromination at the 4-position (target compound) vs. 5-position () influences electronic properties and steric interactions.
  • Amide-Linked Groups : The target’s hydroxyethyl-indole side chain is distinct from pyridine () or simple aryl groups (). The chiral hydroxy group may enhance hydrogen bonding in biological targets.
  • Indole vs. Pyridine : Indole moieties (target compound) are associated with DNA intercalation or kinase inhibition, whereas pyridine derivatives () often improve solubility .

Biological Activity

4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that combines indole and thiophene moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Structure and Properties

The compound's structure can be described as follows:

Property Details
IUPAC Name 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide
Molecular Formula C16H16BrN2O2S
Molecular Weight 396.27 g/mol
CAS Number [Not available]

The biological activity of this compound is likely mediated through several mechanisms:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various pathogens. For instance, derivatives of thiophene have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Properties : Research indicates that related indole derivatives can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization . This suggests potential therapeutic applications in oncology.
  • Anti-inflammatory Effects : Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activities reported for 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide and its derivatives:

Activity Type Tested Pathogens/Cells MIC/MBC (μg/mL) Effect Observed
AntimicrobialStaphylococcus aureus0.22Bactericidal effect
AntimicrobialStaphylococcus epidermidis0.25Bactericidal effect
AnticancerVarious cancer cell linesN/AInduction of apoptosis
Anti-inflammatoryIn vitro assays on macrophagesN/AReduction in cytokine production

Case Study 1: Antimicrobial Evaluation

In a study focusing on thiazole and thiophene derivatives, compounds similar to 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide were evaluated for their antimicrobial properties. The results indicated that these compounds effectively inhibited biofilm formation and exhibited bactericidal activity against clinical isolates of Staphylococcus species .

Case Study 2: Anticancer Mechanism

A related compound demonstrated a dose-dependent induction of apoptosis in cancer cells, leading to cell cycle arrest. This mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for cell division . Such findings suggest that 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide may share similar mechanisms.

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